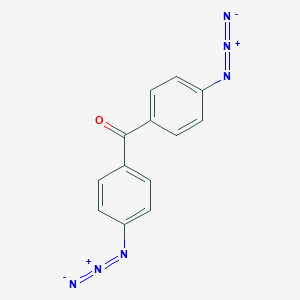
Bis(4-azidophenyl)methanone
Description
Bis(4-azidophenyl)methanone is a benzophenone derivative featuring two azide (-N₃) functional groups at the para positions of the aromatic rings. This compound is of significant interest in materials science and organic chemistry due to the reactivity of azide groups, which enable applications in click chemistry, photopolymerization, and crosslinking reactions.
Properties
CAS No. |
17303-16-1 |
|---|---|
Molecular Formula |
C13H8N6O |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
bis(4-azidophenyl)methanone |
InChI |
InChI=1S/C13H8N6O/c14-18-16-11-5-1-9(2-6-11)13(20)10-3-7-12(8-4-10)17-19-15/h1-8H |
InChI Key |
CHFBCXOSLARLKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Bis(4-fluorophenyl)methanone (CAS 345-92-6)
- Structure : Two fluorine atoms at the para positions.
- Molecular Formula : C₁₃H₈F₂O.
- Molecular Weight : 218.2 g/mol.
- Synthesis : Prepared via nucleophilic substitution or Friedel-Crafts acylation using fluorinated precursors.
- Key Properties :
- Fluorine's electronegativity enhances electronic stability and resistance to oxidation.
- Higher thermal stability compared to azide derivatives (decomposes >300°C).
- Applications : Used in pharmaceuticals and agrochemicals as a stable aromatic intermediate .
Bis(4-phenoxyphenyl)methanone (CAS 14984-21-5)
- Structure: Two phenoxy (-OPh) groups at the para positions.
- Molecular Formula : C₂₅H₁₈O₃.
- Molecular Weight : 366.41 g/mol.
- Key Properties: Phenoxy groups improve solubility in organic solvents. Lower reactivity compared to azides, making it suitable for polymer stabilizers.
- Applications : Acts as a UV absorber in coatings and plastics .
Bis(4-hydroxyphenyl)methanone Derivatives
- Example: Bis(2,5-difluoro-4-hydroxyphenyl)methanone (CAS 820233-83-8).
- Molecular Formula : C₂₄H₁₆O₄.
- Key Properties :
- Hydroxyl groups enable hydrogen bonding, increasing melting points (e.g., 245–250°C).
- Reactivity in condensation reactions for synthesizing polyesters or epoxy resins.
- Applications : Intermediate in high-performance polymers .
Thermal Stability and Reactivity
- Bis(4-azidophenyl)methanone: Azides are thermally labile, with decomposition temperatures typically below 200°C. Prone to exothermic decomposition, requiring storage at low temperatures .
- Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C due to extensive hydrogen bonding stabilizing the structure. Used in explosives and propellants .
Data Tables
Table 1: Comparative Properties of this compound and Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


